3-(Carbamoylamino)butanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(carbamoylamino)butanoic acid typically involves the reaction of suitable starting materials under controlled conditions. One common method includes the reaction of 3-aminobutanoic acid with urea under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as water or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 3-(Carbamoylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-(Carbamoylamino)butanoic acid has several applications in scientific research:
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 3-(carbamoylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can undergo carbamoylation, a non-enzymatic reaction where a carbamoyl group is added to proteins, peptides, or amino acids . This post-translational modification can affect protein function and has been linked to various biological processes, including enzyme regulation and signal transduction .
Comparison with Similar Compounds
3-(Acylamino)butanoic acid: Similar in structure but with an acyl group instead of a carbamoyl group.
3-(Carbamoylamino)benzofuran-2(3H)-one: A related compound with a benzofuran ring.
Uniqueness: 3-(Carbamoylamino)butanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its carbamoyl group provides distinct reactivity compared to similar compounds, making it valuable in research and industrial applications .
Properties
IUPAC Name |
3-(carbamoylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(2-4(8)9)7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKWHWDFMALYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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